![molecular formula C20H22N2O3 B5634013 5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5634013.png)
5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
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Overview
Description
Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound "5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol" appears to be a novel entity within this class, with potential for unique chemical and physical properties.
Synthesis Analysis
Similar compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, have been synthesized using cyclocondensation reactions under specific conditions like ultrasound irradiation, which offers high regioselectivity and yields (Machado et al., 2011). This method could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, NMR, HRMS) are commonly used to determine the molecular structure of pyrazole derivatives. For example, compounds like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have been structurally characterized, revealing hydrogen-bonded chains in their crystal structure (Trilleras et al., 2005).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and coupling reactions, to introduce different substituents or form new rings. For instance, ethoxyphthalimide derivatives of pyrazolo[3,4-c]pyrazoles have been synthesized through condensation reactions (Sharma et al., 2008).
properties
IUPAC Name |
5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-14-11-16(17(23)12-18(14)24-5-2)19-20(13(3)21-22-19)25-15-9-7-6-8-10-15/h6-12,23H,4-5H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZIJGLJXVMOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol |
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